molecular formula C28H26ClN3O2 B3592623 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B3592623
M. Wt: 472.0 g/mol
InChI Key: HJLNMDZFBFBUFS-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl-oxazole ring, and a diphenylmethyl-piperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is formed through the cyclization of a diamine with an appropriate dihalide.

    Coupling Reactions: The final step involves coupling the oxazole and piperazine moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone is studied for its potential biological activities. It has shown promise in preliminary studies as an anticonvulsant and analgesic agent .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. Studies suggest that it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for the transmission of nerve impulses . This interaction can modulate the activity of these channels, leading to its observed anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone lies in its combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a versatile compound for research and development.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2/c1-20-25(26(30-34-20)23-14-8-9-15-24(23)29)28(33)32-18-16-31(17-19-32)27(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,27H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNMDZFBFBUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
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[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone

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